

# Theoretical studies on Benzyl diethyldithiocarbamate structure

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An In-depth Technical Guide on the Theoretical and Structural Studies of **Benzyl Diethyldithiocarbamate**

## Introduction

**Benzyl diethyldithiocarbamate** (BDDC) is a sulfur-containing organic compound belonging to the dithiocarbamate class. Dithiocarbamates and their derivatives are of significant interest to researchers in chemistry, biology, and medicine due to their versatile applications as pesticides, vulcanization accelerators, and, notably, their potential as therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their molecular structure and electronic properties. Theoretical and computational studies, therefore, play a pivotal role in elucidating these characteristics at an atomic level.

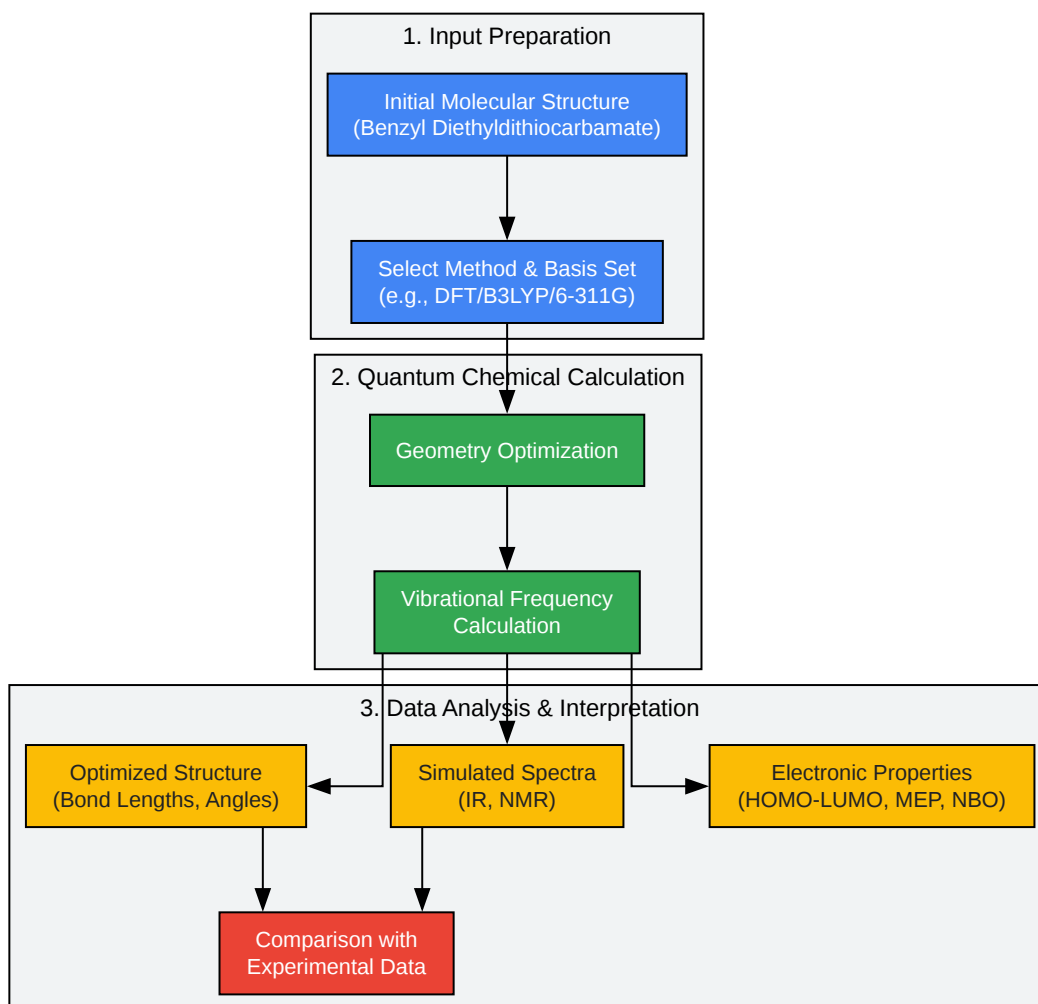
This technical guide provides a comprehensive overview of the theoretical studies on the structure of **Benzyl diethyldithiocarbamate**. It integrates computational data with experimental findings to offer a detailed understanding of its molecular geometry, spectroscopic signatures, and electronic properties. The document is intended for researchers, scientists, and professionals in drug development who are interested in the structural chemistry and potential applications of dithiocarbamate derivatives.

## Theoretical Computational Methodology

The structural and electronic properties of **Benzyl diethyldithiocarbamate** are commonly investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely

employed method, often with the B3LYP functional, which provides a good balance between accuracy and computational cost for organic molecules.[3][4] Basis sets such as 6-311G or 6-31+G(d,p) are typically used to describe the atomic orbitals.

The computational process begins with the construction of an initial molecular geometry, which is then optimized to find the lowest energy conformation on the potential energy surface.[5] Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true minimum (no imaginary frequencies) and to simulate the infrared spectrum.[6] Further analyses, such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are then conducted to understand the molecule's reactivity, charge distribution, and electronic stability.  
[4][7]



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**Caption:** A typical workflow for theoretical studies on molecular structure.

## Molecular Structure and Geometry

Theoretical calculations provide precise data on the molecule's geometric parameters. The optimized structure reveals key bond lengths and angles that define the molecular

conformation. The dithiocarbamate ( $\text{NCS}_2$ ) fragment is a critical feature, and its planarity and bond characteristics influence the molecule's overall properties. Theoretical studies on related compounds show that the C-N bond within the dithiocarbamate group exhibits partial double bond character.[8] The bond length between the thiocarbonyl sulfur and carbon ( $\text{C}=\text{S}$ ) is typically around 1.65 Å to 1.68 Å.[9]

Table 1: Selected Theoretical and Experimental Geometrical Parameters for Dithiocarbamate Derivatives

Parameter	Bond/Angle	Theoretical (DFT/B3LYP)	Experimental (X-ray)	Reference
Bond Length (Å)	C=S	1.652 - 1.678 Å	1.678 Å	[9]
	C-N ( $\text{NCS}_2$ )	1.325 - 1.370 Å	~1.33 Å	[9][10]
	S-C (ester)	1.749 - 1.850 Å	1.75 - 1.84 Å	[10]
Bond Angle (°)	S-C-S	115 - 125°	~120°	[10][11]
	C-N-C	118 - 122°	~120°	[10]

Note: Data is based on **Benzyl diethyldithiocarbamate** and structurally similar dithiocarbamate compounds found in the literature, as specific theoretical values for BDDC were not available in a single comprehensive source.

## Spectroscopic Analysis

Computational methods are used to predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for structural validation.

### FT-IR Spectroscopy

The calculated FT-IR spectrum helps in the assignment of vibrational modes. Key characteristic bands for dithiocarbamates include:

- $\nu(\text{C-N})$  stretching: This "thioureide" band is a crucial indicator of the C-N bond order and typically appears in the 1450-1550  $\text{cm}^{-1}$  region.

- $\nu(\text{C}=\text{S})$  stretching: This band is usually observed around  $950\text{-}1050\text{ cm}^{-1}$ .[\[9\]](#)
- $\nu(\text{S-C-S})$  symmetric stretching: Found in the region of  $1000\text{-}1100\text{ cm}^{-1}$ .[\[9\]](#)

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies ( $\text{cm}^{-1}$ ) for Dithiocarbamate Derivatives

Vibrational Mode	Experimental Range	Theoretical Range	Reference
$\nu(\text{C-N})$ Thioureide	1480 - 1520	1490 - 1550	<a href="#">[3]</a> <a href="#">[12]</a>
$\nu(\text{C}=\text{S})$	1048	1097	<a href="#">[9]</a>
$\nu(\text{C-H})$ Aromatic	$\sim 3050$	3060 - 3100	<a href="#">[3]</a>

|  $\nu(\text{C-H})$  Aliphatic | 2850 - 2970 | 2900 - 3000 |[\[3\]](#) |

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are essential for structural elucidation.[\[13\]](#)[\[14\]](#)

- $^1\text{H}$  NMR: Protons of the benzyl group ( $\text{CH}_2$ ) typically appear as a singlet around 4.3-4.6 ppm. The aromatic protons of the phenyl ring resonate in the 7.2-7.5 ppm region. The ethyl groups ( $-\text{CH}_2\text{-CH}_3$ ) show a quartet and a triplet, respectively, in the upfield region.
- $^{13}\text{C}$  NMR: The thiocarbonyl carbon ( $\text{C}=\text{S}$ ) is highly deshielded and appears around 200-205 ppm.[\[8\]](#)

## Electronic Properties

### Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap ( $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$ ) is a critical parameter indicating the molecule's stability and reactivity.[\[15\]](#) A small HOMO-LUMO gap suggests high polarizability, low kinetic stability, and high chemical reactivity.[\[4\]](#)[\[7\]](#) For

dithiocarbamate derivatives, the HOMO is often localized on the electron-rich NCS<sub>2</sub> moiety, while the LUMO may be distributed over the benzyl or phenyl rings.

Table 3: Calculated Electronic Properties of Dithiocarbamate Derivatives

Parameter	Typical Value	Significance	Reference
EHOMO	-5.5 to -6.5 eV	Electron-donating ability	[4][7]
ELUMO	-1.0 to -2.0 eV	Electron-accepting ability	[4][7]
Energy Gap ( $\Delta E$ )	4.0 to 5.0 eV	Chemical reactivity, stability	[4]
Electronegativity ( $\chi$ )	3.5 to 4.5 eV	Electron attracting power	[9]

| Chemical Hardness ( $\eta$ ) | 2.0 to 2.5 eV | Resistance to charge transfer |[9] |

## Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks.[3] In dithiocarbamate molecules, the regions of negative potential (red/yellow) are typically located around the electronegative sulfur atoms, making them susceptible to electrophilic attack. Regions of positive potential (blue) are usually found around the hydrogen atoms.[4]

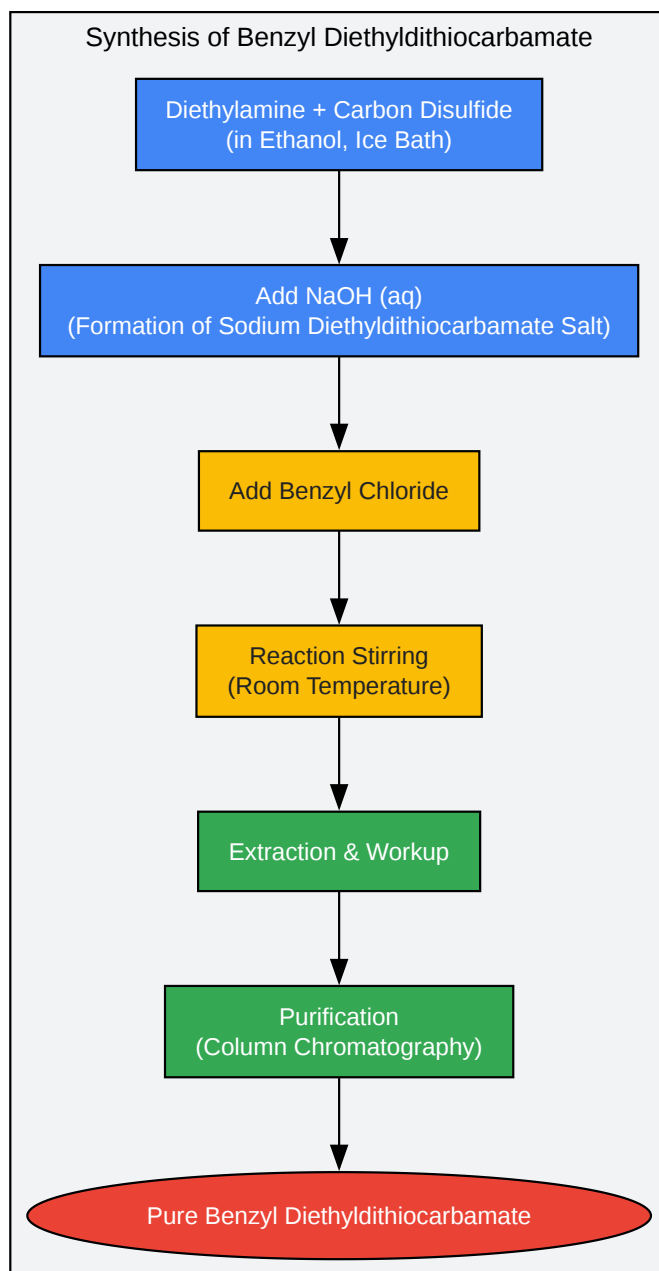
## Experimental Protocols

### Synthesis of Benzyl diethyldithiocarbamate

A common method for synthesizing dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent.[12][16]

Protocol:

- Formation of Dithiocarbamate Salt: Diethylamine is dissolved in a suitable solvent (e.g., ethanol). The solution is cooled in an ice bath.
- An equimolar amount of carbon disulfide is added dropwise to the cooled amine solution while stirring.
- An aqueous solution of sodium hydroxide is then added slowly to the mixture to form the sodium diethyldithiocarbamate salt. The reaction is typically stirred for 2-4 hours at a low temperature.[\[12\]](#)
- Alkylation: Benzyl chloride (or benzyl bromide) is added to the solution containing the dithiocarbamate salt.
- The reaction mixture is stirred, often at room temperature, for several hours until the reaction is complete (monitored by TLC).
- Workup and Purification: The product is extracted using an organic solvent (e.g., dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography.[\[17\]](#)



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**Caption:** General experimental workflow for the synthesis of BDDC.

## Characterization Techniques

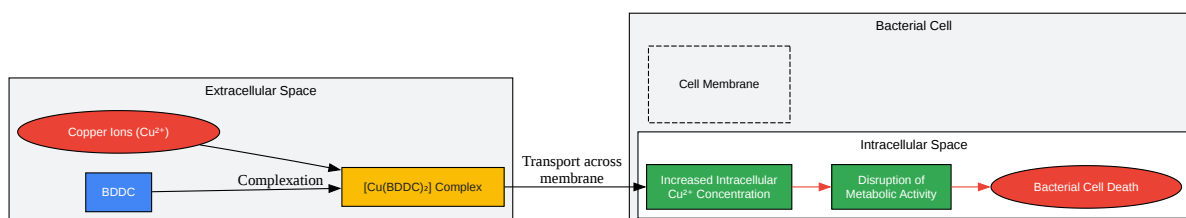


- FT-IR Spectroscopy: Spectra are recorded using a spectrometer (e.g., Perkin Elmer) with KBr pellets for solid samples or as a thin film for liquids.[18][19]
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., Bruker, 400 MHz) using a deuterated solvent like  $\text{CDCl}_3$ , with TMS as the internal standard.[14][19]
- Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is grown by slow evaporation from a solvent. Data is collected on a diffractometer to determine the precise atomic coordinates, bond lengths, and bond angles.[10][11]

## Biological Activity and Potential Mechanism

Dithiocarbamates have demonstrated a wide range of biological activities, including antimicrobial and anti-biofilm properties.[1][2] N-benzyl-N-methyldithiocarbamate (a close analog of BDDC) has been shown to exhibit significant activity against methicillin-resistant *Staphylococcus aureus* (MRSA).[1]

The mechanism of action is believed to involve the complexation of the dithiocarbamate with metal ions, such as copper or zinc. The resulting metal-dithiocarbamate complex acts as an ionophore, facilitating the transport of the metal ion across the bacterial cell membrane.[1] This leads to a dramatic increase in intracellular metal concentration, causing "copper intoxication," which disrupts metabolic activity and ultimately leads to bacterial cell death.[1] This mechanism is effective against both planktonic bacteria and those embedded in biofilms.



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**Caption:** Proposed mechanism of antimicrobial action for BDDC via copper ion transport.

## Conclusion

Theoretical studies are indispensable for a comprehensive understanding of the structure, reactivity, and potential applications of **Benzyl diethyldithiocarbamate**. Computational methods like DFT provide detailed insights into molecular geometry, vibrational modes, and electronic properties that are in good agreement with experimental data. The small HOMO-LUMO energy gap and the charge distribution predicted by these studies highlight the molecule's high reactivity, which underpins its biological activity. The synergy between theoretical calculations and experimental validation paves the way for the rational design of new, more potent dithiocarbamate-based therapeutic agents.

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